molecular formula C18H21NO4S2 B7832721 (3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832721
M. Wt: 379.5 g/mol
InChI Key: JMICXCCCZOCGJI-ROUUACIJSA-N
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Description

(3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a thiolane ring, a benzenesulfonyl group, and a phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the thiolane ring. The benzenesulfonyl group is then introduced through a sulfonylation reaction, and the phenylethylamino group is added via an amination reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can produce benzenesulfinyl derivatives .

Scientific Research Applications

(3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c20-24(21)13-17(19-12-11-15-7-3-1-4-8-15)18(14-24)25(22,23)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMICXCCCZOCGJI-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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